Cas no 380211-05-2 (2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine)

2-4-(4-Phenoxybenzoyl)piperazin-1-ylpyrimidine is a specialized heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety via a phenoxybenzoyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting receptor modulation or enzyme inhibition. Its piperazine and pyrimidine functionalities enhance binding affinity and selectivity, while the phenoxybenzoyl group contributes to improved lipophilicity and metabolic stability. The compound's well-defined synthetic pathway and high purity make it suitable for rigorous applications in drug discovery and development. Its versatility underscores its utility in designing novel therapeutic agents.
2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine structure
380211-05-2 structure
Product Name:2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine
CAS No:380211-05-2
MF:C21H20N4O2
MW:360.409104347229
CID:5671879
PubChem ID:2352151
Update Time:2025-06-11

2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(4-phenoxybenzoyl)piperazin-1-yl]pyrimidine
    • EN300-26833145
    • BDBM50052645
    • AKOS017032068
    • Oprea1_721968
    • CHEMBL3318566
    • 380211-05-2
    • Z26445159
    • 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine
    • Inchi: 1S/C21H20N4O2/c26-20(24-13-15-25(16-14-24)21-22-11-4-12-23-21)17-7-9-19(10-8-17)27-18-5-2-1-3-6-18/h1-12H,13-16H2
    • InChI Key: GZCVWNCCNSECKL-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)OC1C=CC=CC=1)N1CCN(C2N=CC=CN=2)CC1

Computed Properties

  • Exact Mass: 360.15862589g/mol
  • Monoisotopic Mass: 360.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.6Ų

2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine Pricemore >>

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2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine Related Literature

Additional information on 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine

Introduction to 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine (CAS No. 380211-05-2) and Its Applications in Modern Chemical Biology

2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine, identified by the chemical identifier CAS No. 380211-05-2, represents a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a piperazine core linked to a phenoxybenzoyl group and a pyrimidine moiety, has garnered attention due to its structural complexity and potential biological activities. The compound's unique structural features make it a valuable scaffold for designing novel therapeutic agents, particularly in the context of targeting intricate biological pathways.

The piperazine moiety, known for its ability to interact with biological targets such as enzymes and receptors, plays a crucial role in modulating pharmacological effects. In contrast, the phenoxybenzoyl group introduces lipophilicity and rigidity, enhancing the compound's binding affinity and metabolic stability. The presence of the pyrimidine ring further expands its pharmacophoric potential, allowing for interactions with nucleic acid bases and other biomolecules. These structural attributes collectively contribute to the compound's versatility in drug discovery.

Recent advancements in chemical biology have highlighted the importance of multifunctional scaffolds like 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine in addressing complex diseases. For instance, studies have demonstrated its potential in inhibiting kinases, which are overexpressed in various cancers. The compound's ability to modulate kinase activity lies in its capacity to mimic natural substrates or interfere with ATP binding, thereby disrupting signaling cascades that promote tumor growth.

Moreover, the phenoxybenzoyl substituent has been shown to enhance blood-brain barrier penetration, making this compound an attractive candidate for central nervous system (CNS) drug development. Research indicates that modifications at this position can fine-tune pharmacokinetic properties, ensuring better bioavailability and therapeutic efficacy. This aligns with current trends in CNS drug design, where optimizing molecular properties is essential for achieving desired pharmacological outcomes.

In the context of infectious diseases, 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine has been explored as a potential antiviral agent. Its structural framework allows for interactions with viral proteases and polymerases, inhibiting replication processes. Preliminary studies have shown promising results in vitro, suggesting its efficacy against certain viral strains. These findings underscore the compound's broad applicability across different therapeutic areas.

The synthesis of 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These techniques not only improve yield but also enable functional group modifications to tailor biological activity.

Computational chemistry has played a pivotal role in understanding the molecular interactions of 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine with biological targets. Molecular docking studies have identified key binding pockets on proteins relevant to cancer and inflammation, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have been used to predict electronic properties and optimize synthetic routes.

The development of novel drug candidates often involves high-throughput screening (HTS) to identify lead compounds with desired properties. In this regard, 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine has been screened against large libraries of biological targets using automated platforms. Such screens have facilitated the identification of derivatives with enhanced potency and selectivity.

Regulatory considerations are critical when advancing compounds like 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human testing. Preclinical studies are conducted to evaluate toxicity profiles and pharmacokinetic parameters before moving into Phase I clinical trials.

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by enabling rapid analysis of large datasets. AI-driven platforms can predict molecular properties and optimize synthetic pathways with unprecedented accuracy. These technologies are particularly valuable in designing derivatives of 2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine, enhancing its therapeutic potential.

In conclusion,2-4-(4-phenoxybenzoyl)piperazin-1-ylpyrimidine (CAS No. 380211-05-2) stands as a promising candidate in pharmaceutical research due to its unique structural features and multifunctional applications. Ongoing studies continue to uncover new possibilities for its use in treating various diseases, driven by advancements in synthetic chemistry, computational biology, and AI-driven drug discovery tools.

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